4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid
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Overview
Description
4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a hexyloxyphenyl group and an oxopropenyl linkage, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hexyloxybenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then subjected to a Knoevenagel condensation with 4-formylbenzoic acid under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield benzoic acid derivatives, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid involves its interaction with specific molecular targets. The oxopropenyl group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)benzoic acid: Similar structure but lacks the oxopropenyl group.
4-(Hexyloxy)phenylboronic acid: Contains a boronic acid group instead of the benzoic acid core.
4-(Hexyloxy)benzaldehyde: Features an aldehyde group instead of the oxopropenyl linkage.
Uniqueness
4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid is unique due to its combination of a hexyloxyphenyl group and an oxopropenyl linkage, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
193336-75-3 |
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Molecular Formula |
C22H24O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[3-(4-hexoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C22H24O4/c1-2-3-4-5-16-26-20-13-11-18(12-14-20)21(23)15-8-17-6-9-19(10-7-17)22(24)25/h6-15H,2-5,16H2,1H3,(H,24,25) |
InChI Key |
SSKYJHUJRMLHCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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